molecular formula C25H19N3O4S B15027341 (5Z)-2-(3,4-dimethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027341
M. Wt: 457.5 g/mol
InChI Key: VMGPTDJWQYKCEJ-HMAPJEAMSA-N
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Description

(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Formation of the Triazole Ring: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.

    Introduction of Aromatic Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic substituents and heterocyclic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(3,4-dimethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Unique due to its specific combination of aromatic and heterocyclic structures.

    Other Thiazole-Triazole Compounds: Similar in having both thiazole and triazole rings but differ in their substituents and overall structure.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H19N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H19N3O4S/c1-30-20-12-11-17(15-21(20)31-2)23-26-25-28(27-23)24(29)22(33-25)14-16-7-6-10-19(13-16)32-18-8-4-3-5-9-18/h3-15H,1-2H3/b22-14-

InChI Key

VMGPTDJWQYKCEJ-HMAPJEAMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2)OC

Origin of Product

United States

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